molecular formula C16H20ClN B1251268 Benzyl(1-phenylpropan-2-yl)amine hydrochloride CAS No. 1085-43-4

Benzyl(1-phenylpropan-2-yl)amine hydrochloride

Cat. No.: B1251268
CAS No.: 1085-43-4
M. Wt: 261.79 g/mol
InChI Key: VRMZVDMDDHHROA-UHFFFAOYSA-N
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Description

Benzyl(1-phenylpropan-2-yl)amine hydrochloride: is an organic compound with the molecular formula C16H19N·HCl. It is a hydrochloride salt form of N-benzyl-1-phenylpropan-2-amine, which is a derivative of phenylpropanolamine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential effects on neurotransmitter systems.
  • Used in research on enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential therapeutic applications in treating certain medical conditions.
  • Studied for its effects on the central nervous system.

Industry:

  • Utilized in the production of pharmaceuticals and fine chemicals.
  • Applied in the development of new materials and chemical processes.

Safety and Hazards

The safety information for “N-benzyl-1-phenylpropan-2-amine hydrochloride” includes the following hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-benzyl-1-phenylpropan-2-amine involves the reductive amination of benzylamine with phenylacetone. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Leuckart Reaction: Another method involves the Leuckart reaction, where phenylacetone is reacted with formamide to produce the desired amine.

Industrial Production Methods: Industrial production of Benzyl(1-phenylpropan-2-yl)amine hydrochloride often involves large-scale reductive amination processes. The reaction conditions are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-1-phenylpropan-2-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Benzyl ketone or benzyl aldehyde.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Comparison with Similar Compounds

    Phenylpropanolamine: Shares a similar structure but lacks the benzyl group.

    Amphetamine: Similar in structure but has different pharmacological effects.

    Methamphetamine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness: Benzyl(1-phenylpropan-2-yl)amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its benzyl group enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-1-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16;/h2-11,14,17H,12-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMZVDMDDHHROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501064
Record name N-Benzyl-1-phenylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085-43-4
Record name N-Benzyl-1-phenylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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